molecular formula C23H28N2O3 B2658798 3-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide CAS No. 955663-47-5

3-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide

Cat. No.: B2658798
CAS No.: 955663-47-5
M. Wt: 380.488
InChI Key: RLYZOJXXQFZKBJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a tetrahydroisoquinoline moiety, and a propanamide linkage, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methoxybenzene derivatives, isoquinoline precursors, and acylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, such as those involving catalytic hydrogenation and acylation, can be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with aromatic residues in proteins, while the tetrahydroisoquinoline moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • 4-Methoxyphenyl 3-(2-furyl)-2-propenoate
  • 3-(4-Methoxyphenyl)-2-propenal

Uniqueness

3-(4-Methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide is unique due to its combination of a methoxyphenyl group, a tetrahydroisoquinoline core, and a propanamide linkage. This structural arrangement provides distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16(2)23(27)25-13-12-18-7-8-20(14-19(18)15-25)24-22(26)11-6-17-4-9-21(28-3)10-5-17/h4-5,7-10,14,16H,6,11-13,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYZOJXXQFZKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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